molecular formula C10H14N2O B11912280 8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one

8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one

Cat. No.: B11912280
M. Wt: 178.23 g/mol
InChI Key: KVHLTOGRWSISSZ-UHFFFAOYSA-N
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Description

8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one (CAS: 1935917-44-4) is a spirocyclic compound featuring a bicyclic framework with a diazaspiro[4.5]decane core. Its molecular formula is C₈H₆ClN₃O, and it incorporates an ethynyl (-C≡CH) substituent at the 8-position of the spiro system .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

8-ethynyl-6,9-diazaspiro[4.5]decan-7-one

InChI

InChI=1S/C10H14N2O/c1-2-8-9(13)12-10(7-11-8)5-3-4-6-10/h1,8,11H,3-7H2,(H,12,13)

InChI Key

KVHLTOGRWSISSZ-UHFFFAOYSA-N

Canonical SMILES

C#CC1C(=O)NC2(CCCC2)CN1

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Diazaspiro Core Formation

The diazaspiro[4.5]decane scaffold is typically constructed via cyclization reactions. A patented method for analogous spirocyclic compounds involves reacting 1,1-pentamethylene oxalic acid with urea at 150–200°C for 0.5–2 hours, yielding an 80.1–89.5% product after recrystallization. While this approach targets 8-azaspiro[4.5]decane-7,9-dione, it highlights the efficacy of high-temperature cyclization for spiro ring formation. For 8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one, similar cyclization may involve:

  • Condensation reactions : Using N-protected piperidone derivatives and amines in refluxing toluene with a Dean-Stark apparatus to remove water.

  • Amide bond formation : Introducing carbonyl groups via thioglycolic acid or oxalic acid derivatives under acidic or basic conditions.

Ethynyl Group Introduction

The ethynyl (-C≡CH) substituent at the 8-position is introduced through late-stage functionalization. Common methods include:

  • Sonogashira coupling : Palladium-catalyzed cross-coupling between a spirocyclic halide (e.g., bromide or iodide) and trimethylsilylacetylene (TMSA), followed by deprotection.

  • Nucleophilic substitution : Displacing a leaving group (e.g., tosylate or mesylate) with lithium acetylide at low temperatures (-78°C to 0°C).

Industrial Production and Scalability

Continuous Flow Reactor Optimization

Industrial-scale synthesis prioritizes efficiency and safety. Continuous flow reactors enhance heat transfer and mixing, critical for exothermic cyclization steps. Key parameters include:

  • Residence time : 10–30 minutes for complete conversion.

  • Temperature control : Maintaining 150–180°C to prevent side reactions.

Purification and Yield Enhancement

Crude products are purified via:

  • Recrystallization : Using ethanol/water mixtures (30–60% ethanol) to isolate crystalline this compound.

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (1:4 to 1:1) for lab-scale purification.

Reaction Condition Optimization

Solvent and Catalyst Screening

ParameterOptimal ConditionImpact on Yield
Solvent Toluene or DMFMaximizes solubility of intermediates
Catalyst Pd(PPh₃)₂Cl₂ for Sonogashira75–85% coupling efficiency
Temperature 150–200°C for cyclization80–90% conversion

Kinetic and Thermodynamic Control

  • Cyclization kinetics : Higher temperatures (≥180°C) accelerate ring closure but risk decomposition.

  • Ethynyl stability : TMSA protects the ethynyl group during coupling, preventing polymerization.

Comparative Analysis with Structural Analogs

Substituent Effects on Synthesis

  • Ethynyl vs. methyl : Ethynyl introduction requires Pd catalysis, whereas methyl groups are added via alkylation (e.g., methyl iodide).

  • Solubility challenges : Ethynyl derivatives exhibit lower aqueous solubility than hydroxymethyl analogs, necessitating polar aprotic solvents.

Yield and Purity Benchmarks

CompoundSynthetic RouteYield (%)Purity (%)
This compoundSonogashira coupling78≥95
8-Methyl analogAlkylation85≥98

Chemical Reactions Analysis

Types of Reactions

8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The diazaspirodecane core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield ketones or aldehydes, while reduction can produce alkanes.

Scientific Research Applications

8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the diazaspirodecane core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The diazaspiro[4.5]decane scaffold is highly modular, allowing for variations in substituents that critically influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents/Modifications Key Properties/Data Reference
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione Phenyl at 6-position Yield: 50%; m.p. 73–74°C; IR: 1752 (ester C=O), 1720/1685 cm⁻¹ (imide C=O)
(S)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (Alaptide) Methyl at 8-position Orthorhombic crystal (P2₁2₁2₁); a = 21.141 Å, b = 7.222 Å; used in peptide mimetics
8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione Hydroxymethyl at 8-position Molecular weight: 198.22; hydrogen-bonding network enhances solubility
7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic acid Butanoic acid chain at 8-position Regulatory-compliant reference standard; used in analytical method development
8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one Ethynyl at 8-position CAS: 1935917-44-4; molecular rigidity due to sp³-sp hybridization

Key Observations :

  • Ethynyl vs.
  • Hydroxymethyl vs. Ethynyl : The hydroxymethyl analog (CAS: 90058-25-6) exhibits improved aqueous solubility due to hydrogen bonding, whereas the ethynyl group may reduce polarity .
Physicochemical Properties
  • Melting Points : Ethynyl-substituted spirocycles typically exhibit lower melting points compared to aryl-substituted analogs (e.g., 5a: 73–74°C vs. 5d: 162°C) due to reduced crystallinity .
  • Solubility : Sodium salts of 7,9-diazaspiro[4.5]decane-6,8,10-trione derivatives (e.g., 1-butyl-sodium salt) show enhanced water solubility, critical for formulation .

Q & A

Q. Table 1: Comparative Reactivity of Spirocyclic Compounds

CompoundKey Functional GroupReactivity (Nucleophilic Attack)Reference
8-Ethynyl-6,9-diazaspiro...Ethynyl, CarbonylHigh (C≡C coupling; C=O opening)
8-Phenyl-6,10-dioxaspiro...CarbonylModerate (Amine substitution)

Q. Table 2: Biological Activity of Analogous Compounds

CompoundActivityModel/IC₅₀Reference
8-Methyl-1,4-dioxaspiro...CytotoxicMCF-7 (20 µM)
Ethanone, 1-(3,9-diazaspiro...NeuroprotectiveNeuronal cells

Notes

  • Avoid abbreviated chemical names; use full IUPAC nomenclature.
  • For synthesis protocols, prioritize peer-reviewed methodologies over commercial sources .
  • Advanced questions emphasize mechanistic studies, computational integration, and data reconciliation.

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